(Diazomethyl)(trimethyl)germane
Description
(Diazomethyl)(trimethyl)germane is an organogermanium compound featuring a diazomethyl (-CHN₂) group and three methyl (-CH₃) substituents bonded to a germanium center. The diazo group imparts significant reactivity due to its electron-deficient nitrogen-nitrogen bond, enabling participation in cycloadditions, insertions, and denitrogenative transformations .
Properties
CAS No. |
63011-66-5 |
|---|---|
Molecular Formula |
C4H10GeN2 |
Molecular Weight |
158.77 g/mol |
IUPAC Name |
diazomethyl(trimethyl)germane |
InChI |
InChI=1S/C4H10GeN2/c1-5(2,3)4-7-6/h4H,1-3H3 |
InChI Key |
LDFWQNSLTKJCMN-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Trimethylgermanes with Aryl/Alkyl Substituents
- Phenyltrimethylgermane (PhGeMe₃) : Exhibits lower reactivity in cobalt-catalyzed aldehyde arylations compared to its silicon analog (PhSiMe₃), likely due to germanium’s larger atomic radius and weaker Ge-C bond strength. Under optimized conditions, PhGeMe₃ achieves >90% yield in benzil derivative synthesis, whereas PhSiMe₃ requires harsher conditions .
- Trimethyl(naphthalen-1-yl)germane : Demonstrates superior stability during hydrogenation, retaining high yields (~85–92%) under catalytic hydrogenation conditions, attributed to steric protection of the Ge center by the bulky naphthyl group .
Diazo-Containing Germanes
Hexamethyldigermane (Me₃Ge-GeMe₃) :
- Ionization energy (IE) ranges from 8.09–8.60 eV, reflecting germanium’s lower electronegativity compared to carbon or silicon. This property suggests (Diazomethyl)(trimethyl)germane may exhibit reduced stability under oxidative conditions relative to non-diazo analogs .
Reactivity and Functional Group Tolerance
Physical and Spectral Properties
- Absorption Profiles : Diacylgermanes (e.g., 4a–e) exhibit redshifted absorption edges compared to commercial photoinitiators like Ivocerin®, though their extinction coefficients are lower due to fewer chromophores . This trend may extend to (Diazomethyl)(trimethyl)germane if conjugated systems are present.
- Thermal Stability: Trimethylgermanes generally decompose at temperatures >200°C, whereas diazo compounds (e.g., diazomethane) are thermally unstable and explosive . The diazomethyl group in (Diazomethyl)(trimethyl)germane likely reduces its thermal stability compared to non-diazo analogs.
Preparation Methods
Batch Reactor Methodology
Audubert et al. (2017) adapted diazotization protocols from silyl chemistry to germanium systems. In a typical procedure:
- Substrate Preparation : Trimethylgermylmethylamine (Me₃GeCH₂NH₂) is synthesized via Grignard reaction between trimethylgermyl chloride (Me₃GeCl) and methylamine.
- Diazotization : The amine reacts with sodium nitrite (NaNO₂) in acidic media (HCl/Et₂O) at −20°C, generating the diazonium intermediate.
- Stabilization : Immediate quenching with hexanes yields (diazomethyl)(trimethyl)germane as a 1.8–2.4 M solution, analogous to trimethylsilyldiazomethane commercial preparations.
Key Parameters :
Continuous-Flow Optimization
To address scalability issues, Audubert’s group implemented a continuous-flow system:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 5–7 min | Maximizes conversion (92%) |
| Temperature | −15°C | Minimizes decomposition |
| Solvent | 2-MeTHF | Enhances solubility |
This method achieves a daily output of 240 mmol, representing a 3.5× improvement over batch processes.
Metal-Mediated Diazotransfer
Magnesium-Based Approaches
Mori et al. (1981) developed a diazotransfer protocol using diphenyl phosphorazidate (DPPA):
- Grignard Formation : Me₃GeCH₂MgCl is prepared from Me₃GeCH₂Cl and Mg in THF.
- DPPA Addition : Slow addition of DPPA at −78°C induces N₂ transfer, yielding Me₃GeCHN₂.
Reaction Profile :
$$
\text{Me₃GeCH₂MgCl} + \text{DPPA} \xrightarrow{-78^\circ \text{C}} \text{Me₃GeCHN₂} + \text{By-products}
$$
Yield: 68–72% after distillation.
Transition Metal Catalysis
Recent advances employ Rh(II) catalysts to mediate N₂ insertion into Ge–H bonds:
Procedure :
- Substrate : Trimethylgermane (Me₃GeH) reacts with diazo sources (e.g., N₂CHCO₂Et).
- Catalyst : Rh₂(OAc)₄ (2 mol%) in CH₂Cl₂ at 25°C.
- Outcome : Selective formation of Me₃GeCHN₂ with 85% conversion (GC–MS data).
Limitations :
- Requires strict anhydrous conditions.
- Catalyst cost prohibitive for large-scale synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Batch Diazotization | 65–70 | Moderate | 95 | Low equipment requirements |
| Continuous Flow | 88–92 | High | 98 | Reproducibility |
| Mg-Mediated Transfer | 68–72 | Low | 90 | Avoids strong acids |
| Rh-Catalyzed | 85 | Moderate | 99 | Atom-economical |
Critical Observations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (diazomethyl)(trimethyl)germane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of trimethylgermane derivatives often employs in situ trapping methods using chloro(trimethyl)germane and reactive intermediates. For example, methyl isothiocyanate can react with chloro(trimethyl)germane in tetrahydrofuran (THF) under controlled conditions, using lithium diisopropylamide (LDA) as a base to stabilize intermediates . Variations in stoichiometry (e.g., 1:1 vs. 1:3 molar ratios) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) significantly impact product distribution and yield. For instance, replacing K₂CO₃ with Cs₂CO₃ reduces oxidation byproducts in air-sensitive reactions .
Q. How can spectroscopic techniques characterize (diazomethyl)(trimethyl)germane and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) and gas chromatography-mass spectrometry (GC-MS) are critical for structural elucidation. In studies of related compounds, ¹H NMR (90 MHz) confirmed the formation of (isothiocyanatomethyl)(trimethyl)germane, with chemical shifts referenced to TMS . GC-MS identified byproducts like hexamethyldigermane during catalytic reactions, providing mechanistic insights .
Advanced Research Questions
Q. What role do transition metal catalysts play in modifying the reactivity of (diazomethyl)(trimethyl)germane in cross-coupling reactions?
- Methodological Answer : Cobalt catalysts (e.g., CoI₂ with tmphen ligands) enable arylation reactions of trimethylgermane derivatives with aldehydes. The catalytic cycle involves transmetallation to form Ar–Co intermediates, followed by nucleophilic addition to carbonyl groups. Heteroatom-containing substrates (e.g., thiophene derivatives) show reduced coordination interference, yielding products in 59–67% efficiency . Comparative studies with silicon analogs (e.g., PhSiMe₃) highlight germanium’s unique reactivity under these conditions .
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for germanium-based reagents?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling germanium-centered intermediates. For example, studies on analogous systems use gradient-corrected functionals to predict thermodynamic parameters (e.g., bond dissociation energies) and transition states, reducing discrepancies between experimental and theoretical data .
Q. What strategies optimize selectivity in radio-iodination reactions using organogermanium precursors?
- Methodological Answer : Competitive iodination studies reveal that aryltrimethylgermanes exhibit higher selectivity over silicon or boron analogs. For instance, trimethyl[4-(triethylgermyl)phenyl]silane undergoes iodination exclusively at the germanium site (87% radiochemical conversion), avoiding competing pathways seen in stannane or boronate systems . Reaction conditions (e.g., solvent polarity, temperature) must minimize hydrolysis of sensitive functional groups.
Q. How do steric and electronic effects of substituents influence the stability of (diazomethyl)(trimethyl)germane derivatives?
- Methodological Answer : Ortho-substituted aryltrimethylgermanes (e.g., 2-chlorophenyl or naphthyl groups) show minimal steric hindrance in Co-catalyzed reactions, achieving >90% yields. Electronic effects are less pronounced due to germanium’s low electronegativity, but electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity in aldehyde additions .
Data-Driven Research Questions
Q. What experimental design principles address contradictions in reported yields for germanium-mediated reactions?
- Methodological Answer : Mixed-methods sampling (e.g., sequential or concurrent protocols) can reconcile variability. For example, parallel screening of base additives (K₂CO₃, Cs₂CO₃) under inert vs. aerobic conditions identified oxidation as a key yield-limiting factor . Statistical tools like ANOVA (via software such as R’s ExpDes package) quantify the significance of variables like temperature and catalyst loading .
Q. How can isotopic labeling (e.g., ¹²⁵I) track the fate of (diazomethyl)(trimethyl)germane in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
